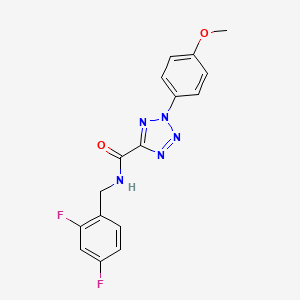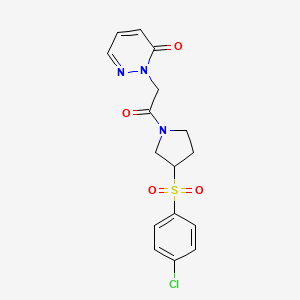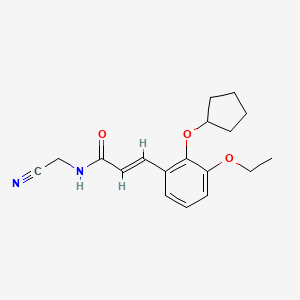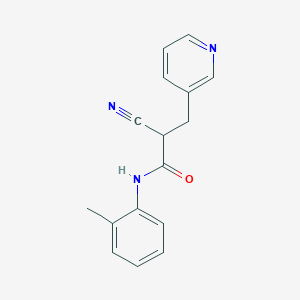
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is a chemical compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a fluorobenzamide group attached to an isoindoline ring system
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is the tumor necrosis factor (TNF-α), a pro-inflammatory cytokine . TNF-α plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide interacts with TNF-α at a molecular level, inhibiting its function . This interaction is more effective than the reference drug 5-Fluorouracil (5-FU), as demonstrated by the higher molecular binding energy of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide .
Biochemical Pathways
The interaction of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide with TNF-α affects several biochemical pathways. The compound’s inhibition of TNF-α disrupts the inflammatory cascade that this cytokine regulates, impacting anti-angiogenic, anti-inflammatory, and immunomodulatory pathways .
Pharmacokinetics
The compound’s effectiveness against mcf7 cells suggests it has sufficient bioavailability to exert its effects .
Result of Action
The molecular and cellular effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide’s action include potent cytotoxicity against MCF7 cells . Among the synthesized compounds, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide demonstrated the most activity against these cells, indicating its potential as an anticancer agent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide. For instance, the compound was synthesized in water, an environmentally friendly solvent . .
Biochemical Analysis
Biochemical Properties
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with tumor necrosis factor-alpha (TNF-α), a key regulator of the inflammatory cascade . The interaction involves inhibition of TNF-α, which can lead to anti-inflammatory effects. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may interact with other biomolecules, such as cytokines and growth factors, influencing various signaling pathways.
Cellular Effects
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide on cellular processes are profound. This compound can modulate cell signaling pathways, including those involved in inflammation and apoptosis. For instance, by inhibiting TNF-α, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the expression of pro-inflammatory genes and proteins . It also affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization.
Molecular Mechanism
At the molecular level, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TNF-α, inhibiting its activity and preventing the downstream signaling that leads to inflammation . This inhibition can result in decreased activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of inflammatory genes. Additionally, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may influence gene expression by modulating the activity of other transcription factors and signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can vary over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can lead to sustained inhibition of TNF-α and other inflammatory mediators, resulting in prolonged anti-inflammatory effects. The exact temporal dynamics of these effects may depend on the specific experimental conditions and the biological system being studied.
Dosage Effects in Animal Models
The effects of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide in animal models are dose-dependent. At lower doses, the compound effectively inhibits TNF-α and reduces inflammation without causing significant adverse effects . At higher doses, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is involved in several metabolic pathways, primarily those related to inflammation and immune response. The compound interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators . By inhibiting these enzymes, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can reduce the production of prostaglandins and leukotrienes, thereby modulating the inflammatory response.
Transport and Distribution
Within cells and tissues, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with target proteins and enzymes . Post-translational modifications, such as phosphorylation and ubiquitination, may influence the localization and stability of N-(1,3-dioxoisoindolin-4-yl)-3-fluorobenzamide, thereby affecting its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which subsequently undergoes cyclization to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted isoindoline derivatives.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- N-(2-naphthalen-1-yl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide
- N-allyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-4-1-3-8(7-9)13(19)17-11-6-2-5-10-12(11)15(21)18-14(10)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIRAJMBCPWHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{3-[(5-chlorothiophen-2-yl)sulfonyl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2598169.png)

![isopropyl 1-[2-(4-chlorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2598174.png)




![1-(Pyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2598182.png)
![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2598183.png)


![3-(4-chlorobenzyl)-8-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2598190.png)

